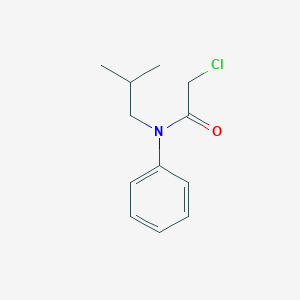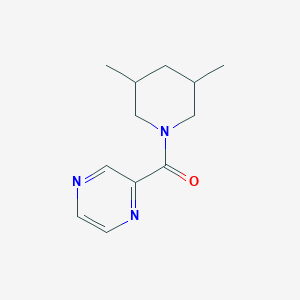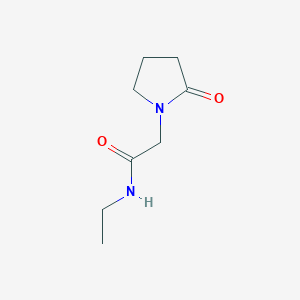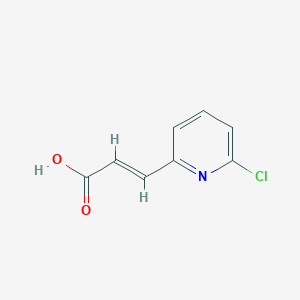
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide, also known as propachlor, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low cost. Propachlor is a member of the acetanilide herbicide family and works by inhibiting the growth of weeds through interference with protein synthesis.
作用机制
Propachlor works by inhibiting the growth of weeds through interference with protein synthesis. Specifically, it inhibits the synthesis of fatty acid and amino acid in plants, which leads to the death of the plant. The herbicide is absorbed by the roots and leaves of the plant and is translocated to the growing points of the plant, where it interferes with protein synthesis.
Biochemical and Physiological Effects
Propachlor has been shown to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acid and amino acid, which leads to the death of the plant. It also interferes with the photosynthesis process in plants, which can lead to a reduction in plant growth and yield. In addition, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
实验室实验的优点和局限性
Propachlor has several advantages for lab experiments. It is a widely used herbicide and has a well-established synthesis method, which makes it readily available for research purposes. It is also relatively inexpensive, which makes it a cost-effective choice for researchers. However, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has several limitations for lab experiments. It has been shown to have toxic effects on aquatic organisms, which can limit its use in aquatic research. In addition, it has limited selectivity and can potentially harm non-target organisms, which can limit its use in ecological research.
未来方向
There are several future directions for research on 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide. One area of research is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of research is the investigation of the long-term effects of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide exposure on human health and the environment. Additionally, research on the use of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide in combination with other herbicides or agricultural practices may lead to more effective and sustainable weed control methods.
合成方法
The synthesis of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide involves the reaction of 2-chloroacetamide with 2-methyl-1-propylamine and phenylacetyl chloride. The reaction takes place in the presence of a catalyst such as aluminum chloride or zinc chloride. The resulting product is then purified through recrystallization to obtain the final product, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide. The synthesis method of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has been well established and is widely used in the production of the herbicide.
科学研究应用
Propachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Several studies have investigated the effectiveness of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide in controlling weeds and its impact on crop yield. One study found that 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide was effective in controlling annual grasses and broadleaf weeds in corn, soybean, and cotton fields. Another study showed that 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide had a positive impact on crop yield in soybean fields.
属性
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(2)9-14(12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFMJQNSOJUIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)
![ethyl 3-{[hydroxy(diphenyl)acetyl]amino}-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B7459795.png)
![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
![2-[(2-Chlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459820.png)


